3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-chloro-1-[4-(2-fluoroethyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClFN2O/c10-2-1-9(14)13-7-5-12(4-3-11)6-8-13/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFXBIOKWGRRJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that piperazine derivatives, which this compound is a part of, have a wide range of biological activities and can act as dopamine and serotonin antagonists .
Mode of Action
Based on the known activities of similar piperazine derivatives, it can be inferred that this compound may interact with its targets (potentially dopamine and serotonin receptors) to exert its effects .
Biochemical Pathways
Given the potential interaction with dopamine and serotonin receptors, it’s plausible that this compound could influence pathways related to neurotransmission .
Pharmacokinetics
The compound was evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which is a rule of thumb to evaluate if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .
Result of Action
Based on the potential interaction with dopamine and serotonin receptors, it can be inferred that this compound may influence neurotransmission, potentially leading to changes in mood, cognition, or behavior .
Action Environment
Biochemical Analysis
Biochemical Properties
3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. For example, it may bind to specific active sites on enzymes, altering their conformation and activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, influencing downstream effects on cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the phosphorylation status of key signaling proteins, leading to changes in gene expression patterns. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to conformational changes that affect enzyme activity. Furthermore, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery. These molecular interactions highlight the complex mechanism of action of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, highlighting the importance of temporal dynamics in its biochemical analysis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These dosage-dependent effects underscore the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of specific metabolites by modulating the activity of key metabolic enzymes. For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in the overall metabolic profile of the cell. Understanding these metabolic interactions is crucial for elucidating the biochemical role of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments. Additionally, binding proteins may facilitate its distribution within the cell, influencing its localization and activity. These transport and distribution mechanisms are essential for understanding the cellular dynamics of this compound.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. Targeting signals or post-translational modifications can direct this compound to these subcellular locations, where it can exert its biochemical effects. Understanding the subcellular localization of this compound is vital for elucidating its mechanism of action.
Biological Activity
3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 230.71 g/mol. The compound features a chloro group and a piperazine ring, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆ClN₂O |
| Molecular Weight | 230.71 g/mol |
| Melting Point | Not specified |
| Purity | Typically ≥95% |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Preliminary studies suggest that this compound may act as an antagonist or modulator at these sites, influencing various physiological processes.
Key Mechanisms:
- Dopamine Receptor Interaction : The compound’s structure allows it to bind effectively to dopamine receptors, which are crucial in the regulation of mood, cognition, and motor control.
- Serotonin Modulation : Potential modulation of serotonin receptors could contribute to anxiolytic or antidepressant effects.
Biological Activity Studies
Recent studies have highlighted the compound's promising biological activities:
Antiproliferative Activity
In vitro assays have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown IC50 values in the low micromolar range for similar piperazine derivatives.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-Chloro derivative | SJSA-1 | 0.15 |
| Related piperazine | LNCaP | 0.22 |
| Another analog | HCT116 | 0.24 |
Case Studies
A notable case study involved the evaluation of a related compound in a murine model, where it was found to induce significant tumor regression at doses of 100 mg/kg. This suggests that structural analogs may also exhibit similar therapeutic efficacy.
Example Case Study:
- Study Title : Efficacy of Piperazine Derivatives in Cancer Models
- Findings : The administration of the compound led to:
- Upregulation of p53 signaling pathways.
- Induction of apoptosis as evidenced by PARP cleavage assays.
Comparison with Similar Compounds
3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one (CAS 251638-88-7)
- Structure : The piperazine ring is substituted with a 4-fluorophenyl group instead of 2-fluoroethyl.
- Properties: Molecular weight 270.73 g/mol, purity ≥95%, with a chloro-propanone backbone .
- Applications : Used in pharmacological research for receptor binding studies due to its aromatic substituent, which may enhance π-π interactions with target proteins .
3-Chloro-1-(4-(3-phenoxyphenyl)piperazin-1-yl)propan-1-one (Compound 19)
- Structure: Features a 3-phenoxyphenyl group on piperazine.
- Properties : Higher molecular weight (326.18 g/mol) and lipophilicity compared to the 2-fluoroethyl analog.
3-(4-(4-Trifluoromethylphenyl)piperazin-1-yl)-1-(benzo[b]thiophen-3-yl)propan-1-one (Compound 1)
- Structure : Bulky trifluoromethylphenyl and benzo[b]thiophene substituents.
- Properties : Melting point 209–210°C, synthesized via Mannich reaction .
- Activity: Anti-Trypanosoma cruzi activity (IC₅₀ = 2.1 µM), highlighting the impact of electron-withdrawing groups on bioactivity .
Backbone Modifications
1-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-3-phenylpropan-1-one
- Structure: Dual aromatic substituents (4-chlorophenyl and phenyl) on the propanone chain.
- Properties: Increased steric hindrance may reduce membrane permeability compared to mono-substituted analogs .
3-Chloro-1-(thiophen-2-yl)propan-1-one
- Structure : Lacks a piperazine ring; synthesized via Friedel-Crafts acylation.
- Applications: Serves as a precursor for heterocyclic drug candidates, illustrating the versatility of chloro-propanone intermediates .
Data Tables
Table 1: Comparative Physicochemical Properties
Key Research Findings
- Substituent Impact : 2-Fluoroethyl groups may improve metabolic stability over aromatic substituents (e.g., 4-fluorophenyl) due to reduced cytochrome P450 interactions .
- Activity Trends : Bulky substituents (e.g., trifluoromethylphenyl) enhance enzyme inhibition but may compromise bioavailability .
- Synthesis Efficiency : Friedel-Crafts acylation offers high yields for aromatic analogs, while piperazine functionalization via nucleophilic substitution often requires optimization for improved yields .
Preparation Methods
Preparation of 3-Chloropropan-1-one Intermediate
The 3-chloropropanone moiety is a critical intermediate. Several methods are reported for its preparation:
Chlorination of 3-chloropropanol or 1,3-propanediol derivatives:
A chemical synthesis method involves reacting 1,3-propanediol with hydrochloric acid in the presence of benzenesulfonic acid as a catalyst. This method achieves high conversion (>95%) and yield with minimal toxic byproducts and allows recycling of byproducts. The process involves heating the mixture to 80–100 °C with controlled stirring and reflux, followed by distillation and neutralization steps to isolate 3-chloro-1-propanol, which can be further oxidized to 3-chloropropanone.Oxidation and chlorination sequences:
Other methods involve oxidation of 3-chloro-1-propanol to 3-chloropropanone, often using mild oxidants under controlled temperature and pH to avoid over-chlorination or degradation.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | 1,3-propanediol + HCl + benzenesulfonic acid, 80-100 °C | Formation of 3-chloro-1-propanol | High yield, catalyst prevents over-chlorination |
| 2 | Oxidation of 3-chloro-1-propanol | 3-chloropropanone | Controlled oxidation to avoid side products |
Piperazine Functionalization
The piperazine ring is introduced typically by nucleophilic substitution of the 3-chloropropanone with piperazine derivatives. The nitrogen atom on the piperazine acts as a nucleophile attacking the electrophilic carbonyl or alkyl halide center.
For the fluoroethyl substitution on the piperazine nitrogen, 2-fluoroethyl halides (such as 2-fluoroethyl bromide or chloride) are commonly used as alkylating agents under basic or neutral conditions to yield 4-(2-fluoroethyl)piperazine derivatives.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | 3-chloropropanone + piperazine | 3-chloro-1-(piperazin-1-yl)propan-1-one | Nucleophilic substitution |
| 2 | 4-(2-fluoroethyl)piperazine + fluoroethyl halide | This compound | Alkylation of piperazine N |
Enzymatic and Stereospecific Approaches
Enzymatic reduction and stereospecific catalysis using alcohol dehydrogenases from Thermoanaerobacter species have been reported for related chiral chloropropanol derivatives. These enzymes enable the preparation of enantiomerically enriched intermediates, which can be further converted to the desired chloropropanone derivatives.
Such biocatalytic methods operate under mild conditions (pH 5–8, temperatures 15–75 °C) and can be performed with free or immobilized enzymes, offering high stereoselectivity and environmentally friendly processing.
Research Findings and Optimization Parameters
| Parameter | Optimal Range/Value | Effect on Synthesis |
|---|---|---|
| Reaction Temperature | 80–100 °C (chemical synthesis) | High conversion, prevents over-chlorination |
| Catalyst | Benzenesulfonic acid (~0.5 wt%) | Enhances reaction efficiency, reduces byproducts |
| pH | 5–8 (enzymatic steps) | Maintains enzyme activity and selectivity |
| Enzyme Source | Thermoanaerobacter ADH-T | High stereospecificity in reduction steps |
| Solvent | Water, toluene (for extraction) | Facilitates phase separation and purification |
| Reaction Time | 3–10 hours (chemical synthesis) | Ensures high yield and purity |
Summary Table of Preparation Methods
| Method Type | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Chemical Synthesis | 1,3-propanediol + HCl + benzenesulfonic acid → 3-chloro-1-propanol → oxidation to chloropropanone; nucleophilic substitution with piperazine; fluoroethylation | High yield (>95%), scalable, low toxicity byproducts | Requires careful temperature and catalyst control |
| Enzymatic Catalysis | Enzymatic reduction of chloropropanone intermediates with ADH-T enzymes; stereospecific catalysis | High enantiomeric purity, mild conditions | Enzyme cost, specific conditions needed |
| Alkylation of Piperazine | Reaction of piperazine with 3-chloropropanone and fluoroethyl halides | Straightforward, well-established chemistry | Possible side reactions, purification needed |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
